molecular formula C26H22Cl2N2O2 B409171 11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B409171
M. Wt: 465.4g/mol
InChI Key: QZGXPDVTQHHTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of dichlorophenyl and methoxyphenyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving several key reactions. One efficient method involves the carbonylative Sonogashira reaction followed by aza-Michael addition and cyclocondensation . This approach uses iodobenzene and terminal alkynes as starting materials, with palladium catalysts facilitating the formation of 1,3-ynones, which are then cyclized to form the benzodiazepine core.

Chemical Reactions Analysis

11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation , and iron (II) phthalocyanine for catalytic oxidation . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the phenyl and benzodiazepine rings.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the interactions between benzodiazepines and their molecular targets. In medicine, it has potential therapeutic applications due to its pharmacological properties, including anxiolytic and anticonvulsant effects .

Mechanism of Action

The mechanism of action of 11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar compounds to 11-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituent groups, which can affect their pharmacological properties and potency. The presence of dichlorophenyl and methoxyphenyl groups in this compound distinguishes it from other benzodiazepines, potentially offering unique therapeutic benefits .

Properties

Molecular Formula

C26H22Cl2N2O2

Molecular Weight

465.4g/mol

IUPAC Name

6-(2,3-dichlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H22Cl2N2O2/c1-32-17-11-9-15(10-12-17)16-13-22-24(23(31)14-16)26(18-5-4-6-19(27)25(18)28)30-21-8-3-2-7-20(21)29-22/h2-12,16,26,29-30H,13-14H2,1H3

InChI Key

QZGXPDVTQHHTCZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)Cl)Cl)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=CC=C5)Cl)Cl)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.